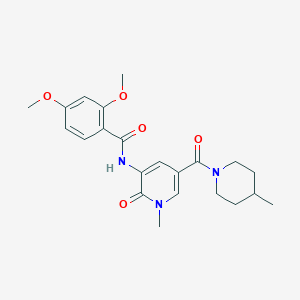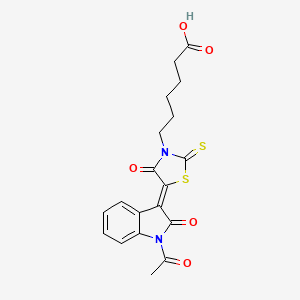![molecular formula C22H25N5 B2894336 8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890623-16-2](/img/structure/B2894336.png)
8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H25N5 and its molecular weight is 359.477. The purity is usually 95%.
BenchChem offers high-quality 8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
One of the primary research applications of such a compound involves the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which are used in preparing tetraheterocyclic systems. These systems are formed through cyclocondensation reactions, further leading to the generation of various derivatives through reactions with POCl3 followed by NaN3, thus showcasing the compound's versatility in synthesizing complex molecular architectures (El-Essawy, 2010).
Anticancer Activity
The compound's derivatives have been explored for anticancer activities. Specifically, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results against the MCF-7 human breast adenocarcinoma cell line. These derivatives were synthesized through a series of reactions starting from hydrolysis, condensation, and coupling processes, demonstrating significant inhibitory activities with a notable compound displaying an IC50 of 11 µM, highlighting the potential for developing novel anticancer agents (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
The research extends into the compound's utility in generating insecticidal and antibacterial agents. Pyrimidine-linked pyrazol-3-yl amines, synthesized under microwave irradiation, displayed significant activity against Pseudococcidae insects and selected microorganisms, thereby offering a pathway for the development of new antimicrobial and insecticidal formulations (Deohate & Palaspagar, 2020).
Kinase Inhibition for Therapeutic Applications
Moreover, derivatives of this compound have been investigated for their role in kinase inhibition, a critical area in drug development for various diseases. N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues were synthesized and showed inhibition against protein kinases such as CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1. This suggests their potential in creating pharmacological inhibitors for treating diseases related to kinase dysregulation (Loidreau et al., 2012).
properties
IUPAC Name |
11,13-dimethyl-N-(2-phenylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-4-8-18-14-19(23-12-11-17-9-6-5-7-10-17)27-22(25-18)20-15(2)13-16(3)24-21(20)26-27/h5-7,9-10,13-14,23H,4,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVBBSIKBYYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)
![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)


![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

